Cas no 71172-59-3 (Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate)

Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate is a versatile piperidine derivative used as an intermediate in organic synthesis and pharmaceutical research. Its structure combines an ethyl ester and a methoxycarbonylmethyl group, offering functional handles for further derivatization. The compound is valued for its potential in constructing complex molecules, particularly in medicinal chemistry, where piperidine scaffolds are prevalent. Its stability under standard conditions and compatibility with common reaction conditions make it a practical choice for multi-step syntheses. The ester groups provide flexibility for hydrolysis or transesterification, enabling tailored modifications. This compound is typically handled under inert conditions to preserve reactivity.
Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate structure
71172-59-3 structure
Product name:Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate
CAS No:71172-59-3
MF:C11H19NO4
MW:C11H19NO4
CID:862731
PubChem ID:260383

Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-carboxy-1-piperidineacetic acid, 4-ethyl-1, methyl ester
    • ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate
    • AC1L631M
    • AC1Q34JJ
    • AC1Q601T
    • AR-1I7834
    • CTK5D3626
    • MolPort-003-909-604
    • NSC91515
    • T6487593
    • 71172-59-3
    • DTXSID70293689
    • METHYL 4-CARBETHOXY-1-PIPERIDINEACETATE
    • Z125695078
    • AKOS009044010
    • NSC 91515
    • NSC-91515
    • Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate
    • Inchi: InChI=1S/C11H19NO4/c1-3-16-11(14)9-4-6-12(7-5-9)8-10(13)15-2/h9H,3-8H2,1-2H3
    • InChI Key: FDOUEVZZUSOBRB-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1CCN(CC1)CC(=O)OC

Computed Properties

  • Exact Mass: 229.13147
  • Monoisotopic Mass: 229.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 292.7±35.0 °C at 760 mmHg
  • Flash Point: 130.8±25.9 °C
  • Refractive Index: 1.466
  • PSA: 55.84
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate Security Information

Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B442225-2.5g
Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate
71172-59-3
2.5g
$ 365.00 2022-06-07
TRC
B442225-250mg
Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate
71172-59-3
250mg
$ 70.00 2022-06-07
TRC
B442225-500mg
Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate
71172-59-3
500mg
$ 95.00 2022-06-07

Additional information on Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate

Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate (CAS No. 71172-59-3): A Comprehensive Overview

Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate, a compound with the chemical identifier CAS No. 71172-59-3, represents a significant molecule in the realm of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate moiety exhibits distinct chemical properties that make it a valuable scaffold for medicinal chemists exploring innovative drug design strategies.

The structural composition of this compound includes a piperidine ring, which is a six-membered heterocyclic amine, linked to an ethyl ester group and a 2-methoxy-2-oxoethyl side chain. This arrangement imparts specific reactivity and binding capabilities, making it a promising candidate for further investigation in drug discovery. The presence of the 2-methoxy-2-oxoethyl group introduces both hydrophobic and polar characteristics, which can be exploited to enhance solubility and bioavailability in potential drug formulations.

In recent years, there has been a growing interest in piperidine derivatives due to their diverse pharmacological activities. Piperidine-based compounds have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, antiviral treatments, and anticancer therapies. The Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate structure aligns well with these trends, offering a versatile platform for medicinal chemists to explore new molecular entities.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The ester functionality in the molecule can be readily modified through various chemical reactions, such as hydrolysis or transesterification, allowing for the creation of a wide range of derivatives with tailored properties. This flexibility is crucial in drug development, where optimizing pharmacokinetic and pharmacodynamic profiles is essential for achieving clinical efficacy.

Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications influence biological activity. Molecular modeling studies have been instrumental in predicting the binding interactions of Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate with target proteins. These simulations have provided insights into how the compound can be optimized to improve its affinity and selectivity for specific biological targets. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to design molecules with enhanced therapeutic potential.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions, condensation reactions, and esterification processes. Each step must be carefully optimized to minimize side reactions and byproduct formation. The development of efficient synthetic routes is critical for scaling up production and making this compound more accessible for further research and development.

The pharmacological profile of Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate is still under investigation, but preliminary studies suggest that it may exhibit interesting biological activities. For instance, its structural similarity to known CNS-active compounds suggests potential effects on neurotransmitter systems relevant to conditions such as depression and anxiety. Additionally, the presence of the 2-methoxy-2-oxoethyl group may contribute to its ability to interact with specific enzymes or receptors involved in these pathways.

In conclusion, Ethyl 1-(2-Methoxy-2-oxoethyl)piperidine-4-carboxylate (CAS No. 71172-59-3) represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features and potential biological activities make it an attractive candidate for further exploration in pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a significant role in the next generation of drug discovery efforts.

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